molecular formula C15H20F2N2O B248178 N-(3,4-difluorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide

N-(3,4-difluorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide

Cat. No. B248178
M. Wt: 282.33 g/mol
InChI Key: WAZAXGWONMBNFB-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide, also known as DFP-10825, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

The exact mechanism of action of N-(3,4-difluorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide is not yet fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators such as prostaglandins. In addition, N-(3,4-difluorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide has been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of inflammation and glucose metabolism.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide has been found to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In addition, N-(3,4-difluorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide has been found to exhibit neuroprotective effects, such as reducing the production of reactive oxygen species and inhibiting the activation of microglia.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,4-difluorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide is its potential as a novel therapeutic agent for the treatment of pain, inflammation, and neurodegenerative diseases. However, one of the limitations of N-(3,4-difluorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide is its relatively low solubility, which could make it difficult to administer in certain formulations.

Future Directions

There are several future directions for the research on N-(3,4-difluorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Another potential direction is to explore its potential as a novel analgesic agent. In addition, further research is needed to fully understand the mechanism of action of N-(3,4-difluorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide and its potential side effects.
Conclusion:
In conclusion, N-(3,4-difluorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide is a novel compound that has potential applications in the field of medicine. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of N-(3,4-difluorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide as a novel therapeutic agent.

Synthesis Methods

N-(3,4-difluorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide can be synthesized using various methods. One of the most commonly used methods is the reaction of 3,4-difluoroaniline with ethyl(2-methyl-2-propenyl)amine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of N-(3,4-difluorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide with a yield of around 80%.

Scientific Research Applications

N-(3,4-difluorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide has potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. In addition, N-(3,4-difluorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide has been found to exhibit neuroprotective effects, which could make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

N-(3,4-difluorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide

Molecular Formula

C15H20F2N2O

Molecular Weight

282.33 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-3-[ethyl(2-methylprop-2-enyl)amino]propanamide

InChI

InChI=1S/C15H20F2N2O/c1-4-19(10-11(2)3)8-7-15(20)18-12-5-6-13(16)14(17)9-12/h5-6,9H,2,4,7-8,10H2,1,3H3,(H,18,20)

InChI Key

WAZAXGWONMBNFB-UHFFFAOYSA-N

SMILES

CCN(CCC(=O)NC1=CC(=C(C=C1)F)F)CC(=C)C

Canonical SMILES

CCN(CCC(=O)NC1=CC(=C(C=C1)F)F)CC(=C)C

Origin of Product

United States

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